7-Chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chloro-substituted chromeno-pyrrole core, a dimethoxyphenyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors to form the chromeno-pyrrole core. Reagents such as chloroform, sodium hydroxide, and ethanol may be used under reflux conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction using tetrahydrofuran and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and potential bioactivity.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities. Its structural features suggest it may interact with various biological targets.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not well-documented. based on its structure, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro group and the dimethoxyphenyl moiety may facilitate binding to specific sites, while the tetrahydrofuran moiety may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: The parent compound.
7-chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives: Compounds with modifications at the chloro, dimethoxyphenyl, or tetrahydrofuran moieties.
Uniqueness
The uniqueness of 7-chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its combination of structural features, which may confer distinct chemical and biological properties. Its potential for diverse chemical reactions and applications in various fields highlights its significance.
Properties
Molecular Formula |
C24H22ClNO6 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
7-chloro-1-(3,4-dimethoxyphenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H22ClNO6/c1-29-18-7-5-13(10-19(18)30-2)21-20-22(27)16-11-14(25)6-8-17(16)32-23(20)24(28)26(21)12-15-4-3-9-31-15/h5-8,10-11,15,21H,3-4,9,12H2,1-2H3 |
InChI Key |
WOZGKYCPGVXNOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)Cl)OC |
Origin of Product |
United States |
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